molecular formula C13H21ClN2O B1488003 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride CAS No. 1219972-62-9

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride

Cat. No. B1488003
CAS RN: 1219972-62-9
M. Wt: 256.77 g/mol
InChI Key: IQXJUALMRAACCM-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C13H21ClN2O . It is a solid substance and its molecular weight is 256.77 g/mol.


Molecular Structure Analysis

The InChI code for 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is 1S/C11H16N2O.ClH/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10;/h3-7,9H,8,12H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is a solid substance . It has a molecular weight of 256.77 g/mol. The compound is stored at ambient temperature .

Scientific Research Applications

Antihistaminic and Other Biological Activities

The derivatives of 2-methylpropanamide and benzamide, which include compounds related to 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride, have been synthesized and evaluated for antihistaminic and anticholinergic activity. This study, conducted using isolated guinea pig ileum tissues, contributes to understanding the potential biological applications of such compounds (Arayne et al., 2017).

Neuroleptic Activity

Research on benzamides of N,N-disubstituted ethylenediamines, including structures similar to 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride, has shown potential neuroleptic effects. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their relevance in the study of neurological disorders (Iwanami et al., 1981).

Chemical Synthesis and Modification

Various chemical synthesis methods have been developed for compounds related to 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride. These include the preparation of aryl or benzyl-N'-(2-amino-1,2-dicyanovinyl)formamidines, demonstrating the compound's adaptability for chemical modifications and potential use in more complex chemical structures (Yahyazadeh & Booth, 2001).

Use in Peptide Synthesis

This compound's derivatives have been used in peptide synthesis, showing its versatility in the field of biochemistry. For instance, derivatives like 2-benzoyl-2-ethoxycarbonylvinyl-1 have been employed in creating dehydropeptide derivatives, indicating the compound's utility in complex biochemical processes (Svete et al., 1997).

Pharmaceutical Analysis and Metabolite Synthesis

The compound and its derivatives have been used in pharmaceutical analysis, such as in the determination of pioglitazone and glimepiride by high-performance thin-layer chromatography. Additionally, its metabolites have been synthesized for various studies, showcasing its relevance in pharmaceutical research (Menon et al., 2004).

Safety and Hazards

The safety information available indicates that 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride may be an irritant . For more detailed safety information, it’s recommended to refer to the Material

properties

IUPAC Name

2-amino-N-benzyl-N-ethyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-4-15(12(16)13(2,3)14)10-11-8-6-5-7-9-11;/h5-9H,4,10,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXJUALMRAACCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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